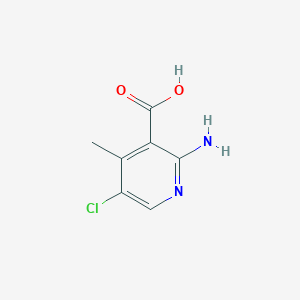
2-Amino-5-chloro-4-methylnicotinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-5-chloro-4-methylnicotinic acid is a pyridine derivative with the molecular formula C7H7ClN2O2 and a molecular weight of 186.6 g/mol . This compound is characterized by the presence of an amino group at the 2-position, a chlorine atom at the 5-position, and a methyl group at the 4-position on the nicotinic acid ring. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-chloro-4-methylnicotinic acid typically involves the chlorination of 4-methylnicotinic acid followed by amination.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic steps as laboratory synthesis but is optimized for large-scale production with considerations for cost, efficiency, and environmental impact .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-5-chloro-4-methylnicotinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Scientific Research Applications
2-Amino-5-chloro-4-methylnicotinic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound serves as a building block for the development of biologically active molecules.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: The compound is used in the production of dyes, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Amino-5-chloro-4-methylnicotinic acid involves its interaction with specific molecular targets and pathways. The amino and chloro groups on the nicotinic acid ring allow it to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
- 2-Amino-5-chloronicotinic acid
- 2-Amino-4-methylnicotinic acid
- 5-Chloro-4-methylnicotinic acid
Comparison: Compared to these similar compounds, 2-Amino-5-chloro-4-methylnicotinic acid is unique due to the specific arrangement of its functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C7H7ClN2O2 |
|---|---|
Molecular Weight |
186.59 g/mol |
IUPAC Name |
2-amino-5-chloro-4-methylpyridine-3-carboxylic acid |
InChI |
InChI=1S/C7H7ClN2O2/c1-3-4(8)2-10-6(9)5(3)7(11)12/h2H,1H3,(H2,9,10)(H,11,12) |
InChI Key |
DFOJLXGFGBWQJJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC=C1Cl)N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


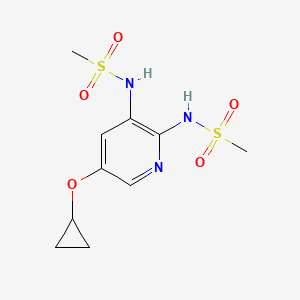
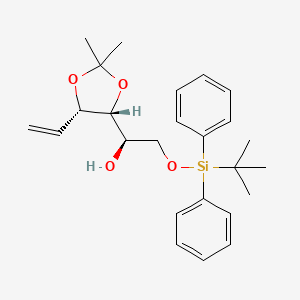
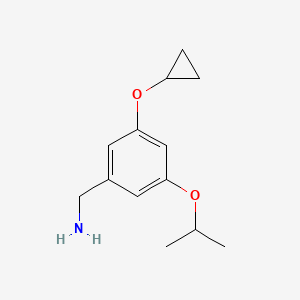
![6-fluoro-2-{4-[(E)-2-phenylethenyl]phenyl}quinoline-4-carboxylic acid](/img/structure/B14810677.png)

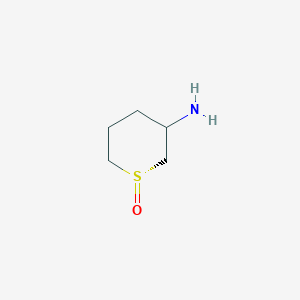
![2-(2-methylphenoxy)-N'-[(1E)-1-phenylpentylidene]acetohydrazide](/img/structure/B14810699.png)


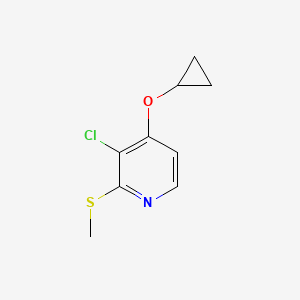
![2-Phenylethyl (1-{[(4-nitrophenyl)carbonyl]carbamothioyl}-3-oxopiperazin-2-yl)acetate](/img/structure/B14810729.png)
![(S)-(2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-2-yl)methanamine dihydrochloride](/img/structure/B14810733.png)
![N'-[(1E)-1-(furan-2-yl)ethylidene]-2-(4-methylphenoxy)acetohydrazide](/img/structure/B14810753.png)
![2-bromo-4-tert-butyl-6-[(E)-(3-methoxyphenyl)diazenyl]phenol](/img/structure/B14810757.png)
